![molecular formula C9H13N3O2S B1602904 Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 726185-68-8](/img/structure/B1602904.png)
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Overview
Description
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The thiazole core can scavenge free radicals, thereby protecting cells from damage.
Analgesic and Anti-inflammatory Applications
Research has shown that thiazole compounds can exhibit significant analgesic and anti-inflammatory activities . These properties make them valuable in the development of new pain relief medications, particularly those that could offer an alternative to opioids with fewer side effects.
Antimicrobial and Antifungal Applications
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate has been identified as a compound with promising antimicrobial activity. It has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showing potential as a new class of antibiotics to combat resistant strains .
Antitumor and Cytotoxic Applications
Thiazole derivatives are being explored for their antitumor and cytotoxic effects. They have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, which could lead to the development of novel anticancer drugs .
Neuroprotective Applications
The neuroprotective properties of thiazole compounds are being investigated for the treatment of neurodegenerative diseases. These compounds may help in protecting neuronal cells from damage and could play a role in therapies for diseases like Alzheimer’s and Parkinson’s .
Endocannabinoid System Modulation
Thiazole derivatives have been studied for their ability to modulate the endocannabinoid system, which is involved in regulating a variety of physiological processes, including mood, pain, and inflammation. Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate could be used to develop treatments for disorders related to these processes .
properties
IUPAC Name |
methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPWSRLTNLURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628530 | |
Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate | |
CAS RN |
726185-68-8 | |
Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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